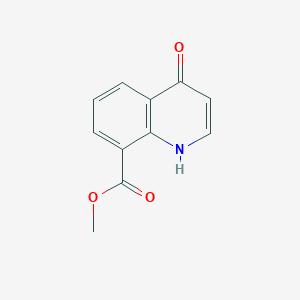
Methyl 4-hydroxyquinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-hydroxyquinoline-8-carboxylate” is a compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 g/mol . The IUPAC name for this compound is methyl 8-hydroxy-4-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-hydroxyquinoline-8-carboxylate” is 1S/C11H9NO3/c1-15-11(14)8-5-6-12-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 . The Canonical SMILES for this compound is COC(=O)C1=C2C=CC=C(C2=NC=C1)O .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-hydroxyquinoline-8-carboxylate” are not mentioned in the retrieved papers, 4-hydroxyquinolines in general are known to undergo various chemical reactions such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis
“Methyl 4-hydroxyquinoline-8-carboxylate” is a solid at room temperature . It has a molecular weight of 203.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .科学的研究の応用
Synthesis and Characterization
- Methyl 4-hydroxyquinoline-8-carboxylate derivatives have been synthesized for various applications. For instance, a novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), was synthesized and characterized, showing potential in antimicrobial activity (Patel & Patel, 2017).
Electrochemistry and Spectroelectrochemistry
- Research into the electrochemistry of hydroxyquinoline carboxylic acids, including methyl 4-hydroxyquinoline-8-carboxylate, revealed insights into their oxidation mechanisms. These findings are crucial in understanding the electron transfer efficiency of these compounds in biological systems (Sokolová et al., 2015).
Corrosion Inhibition
- Methyl 4-hydroxyquinoline-8-carboxylate derivatives have been investigated as corrosion inhibitors. Their effectiveness in protecting metal surfaces in aggressive environments was demonstrated through various techniques, including electrochemical methods and surface studies (Rbaa et al., 2019).
Antimicrobial Potentials
- The antimicrobial activities of Citrullus colocynthis fruits and methyl 4-hydroxyquinoline-8-carboxylate analogues against foodborne bacteria were explored, highlighting their potential as natural preservatives or pharmaceutical agents (Kim et al., 2014).
Photolabile Protecting Groups
- Studies on brominated hydroxyquinoline, closely related to methyl 4-hydroxyquinoline-8-carboxylate, have shown its potential as a photolabile protecting group in biological applications, particularly due to its high sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Molecular Docking Studies
- Molecular docking simulations of methyl 4-hydroxyquinoline-8-carboxylate derivatives have indicated their potential as inhibitors of Hepatitis B Virus replication, providing insights into their use in antiviral research (Kovalenko et al., 2020).
Safety And Hazards
将来の方向性
While specific future directions for “Methyl 4-hydroxyquinoline-8-carboxylate” are not mentioned in the retrieved papers, compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases including cancer .
特性
IUPAC Name |
methyl 4-oxo-1H-quinoline-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-9(13)5-6-12-10(7)8/h2-6H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLGUOZXFZJECD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469484 |
Source


|
| Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyquinoline-8-carboxylate | |
CAS RN |
860206-84-4 |
Source


|
| Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

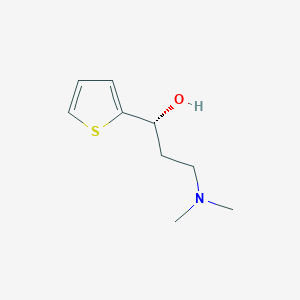


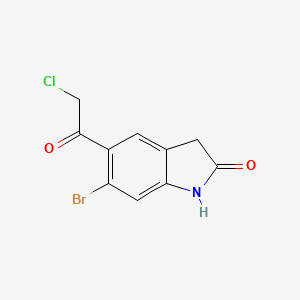
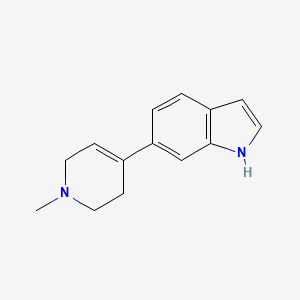
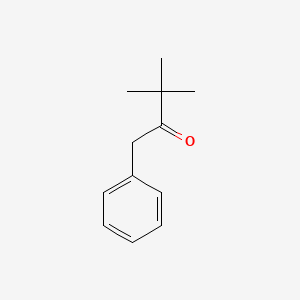
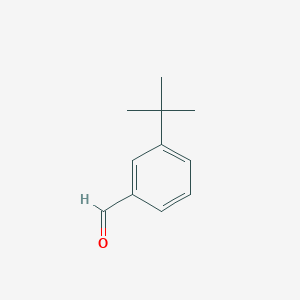
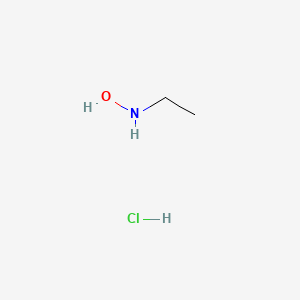
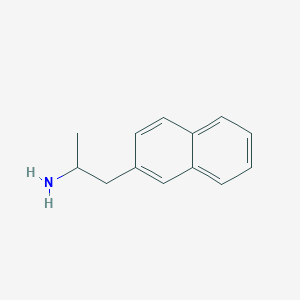
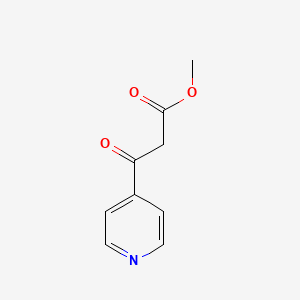
![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)
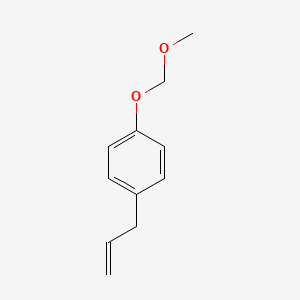
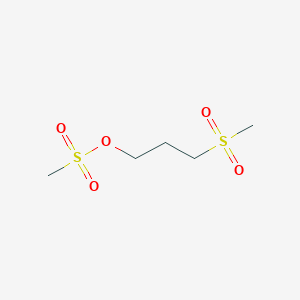
![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)